molecular formula C14H4O6 B031519 1,4,5,8-Naphthalenetetracarboxylic dianhydride CAS No. 81-30-1

1,4,5,8-Naphthalenetetracarboxylic dianhydride

Cat. No. B031519
CAS RN: 81-30-1
M. Wt: 268.18 g/mol
InChI Key: YTVNOVQHSGMMOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4,5,8-naphthalenetetracarboxylic dianhydride involves several chemical reactions, including the bromination process which can be efficiently carried out using dibromohydantoin under mild conditions to produce mono-, di-, and tetrabrominated products. These brominated compounds are versatile precursors for further chemical transformations, such as the synthesis of core-functionalized naphthalene diimides (Sasikumar, Suseela, & Govindaraju, 2013).

Molecular Structure Analysis

The molecular structure of 1,4,5,8-naphthalenetetracarboxylic dianhydride has been characterized through crystallographic studies, revealing significant interactions that contribute to its stability and reactivity. The compound forms a three-dimensional network through C-H...O interactions, linking each molecule to its neighbors and showcasing its potential for forming complex molecular assemblies (Blackburn, Fitzgerald, & Gerkin, 1997).

Chemical Reactions and Properties

1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including hydrolysis and bromination, which are crucial for its application in polymer synthesis. The compound exhibits regioselective bromination, allowing for controlled synthesis of diimides and other derivatives. These reactions highlight the compound's versatility and its role as a building block in organic synthesis (Barros et al., 2006).

Physical Properties Analysis

The physical properties of 1,4,5,8-naphthalenetetracarboxylic dianhydride and its derivatives, such as polyimides, have been extensively studied. These materials exhibit high thermal stability, optical transparency, and mechanical strength, making them suitable for a wide range of applications in electronics and materials science. The glass transition temperatures and decomposition temperatures of these polymers are particularly noteworthy, indicating their suitability for high-performance applications (Hsiao, Yang, & Huang, 2004).

Chemical Properties Analysis

The chemical properties of 1,4,5,8-naphthalenetetracarboxylic dianhydride, such as its electron-accepting nature and reactivity towards nucleophilic substitution, are fundamental to its application in the synthesis of advanced materials. Its ability to form stable polyimides with high electron affinity and low dielectric constants underlines its importance in the field of organic electronics and solar cells (Kukhta et al., 2016).

Scientific Research Applications

  • Electronic Structures and Magnetic Properties : It's used for studying electronic structures and magnetic properties of diimides in the visible excitation region (Sterzel, Andrzejak, Pawlikowski, & Gawroński, 2004).

  • UV/Vis Absorbance and Fluorescence Properties : Useful in the synthesis of core-functionalized naphthalene diimides, which are versatile precursors for UV/vis absorbance and fluorescence properties (Sasikumar, Suseela, & Govindaraju, 2013).

  • Production of Polyimides and Copolyimides : Involved in the production of new polyimides and copolyimides with photophysical properties like UV absorption, photoluminescence, and electrochemical properties (Grucela-Zajac et al., 2014).

  • Magnetic Circular Dichroism and Absorption Spectra : Used for measuring magnetic circular dichroism and absorption spectra (Yamaguchi, Kitano, Toyoda, & Baumann, 1982).

  • Anode Materials for Lithium-Ion Batteries : Exhibits superior electrochemical performance and good cycling stability as anode materials for lithium-ion batteries (Han, Yi, Sun, & Sun, 2012).

  • Semiconductor Device Fabrication : Useful for semiconductor device fabrication due to its unique chemical and electrical properties (Schmidt, Joy, Kaplan, & Feldmann, 1982).

  • High-Performance Solar Cells : Suitable for high-performance solar cells due to high conductivity, electron affinity, and high solar cell efficiency (Kukhta et al., 2016).

  • Materials and Supramolecular Chemistry : Widely used in research fields like materials and supramolecular chemistry (Ping, 2012).

  • Organic Semiconductor : Acts as a high pure organic semiconductor with specific properties for light absorption and structural characterization (Zhang, 2007).

  • n-Type Materials in Electronics : Can be used as potential n-type materials with good electron-acceptor properties (Hu, Li, Huang, & Yin, 2017).

  • Organic White Pigments : Exhibits strong light-scattering and opacifying properties, making them useful for organic white pigments (Langhals & Ritter, 2008).

  • Study of Chemical Changes in Molecules : Used for studying the empty-level structure of molecules and the DEA mechanism leading to chemical changes in condensed molecules (Pshenichnyuk & Komolov, 2012).

  • Site-Selective Adsorption Studies : An archetype organic semiconductor investigated experimentally for its highly site-selective adsorption on the Ag(110) surface (Alkauskas, Baratoff, & Bruder, 2006).

  • Regioselective Bromination : Effective in regioselective bromination, yielding mono-, di-, and tetra-brominated products (Suseela, Sasikumar, & Govindaraju, 2013).

  • Pressure Effects on Optical Absorption and Raman Spectra : Studied for the effect of pressure on optical absorption and Raman spectra (Jayaraman, Kaplan, & Schmidt, 1985).

  • Crystal Structure Analysis : Crystallizes in the centrosymmetric space group P2(1)/c, with significant C-H...O interactions (Blackburn, Fitzgerald, & Gerkin, 1997).

  • Properties in Film Form on Surfaces : Shows high mobility and semiconductor properties when in film form on a Cu(100) surface (Tong et al., 2017).

  • Generation of C10H4 Isomers : Assists in generating C10H4 isomers in a low-temperature argon matrix (Sato, Niino, & Yabe, 2000).

  • Polyimides with Enhanced Properties : Polyimides derived from it exhibit higher thermal and mechanical properties and good optical transparency (Hu et al., 2017).

Safety And Hazards

NTCDA has several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The strategy of grafting small molecular active compounds into macrocyclic conjugated systems used in this work can provide new ideas for the development of high-performance organic electrode materials . This is particularly relevant in the context of increasing demand for energy storage equipment .

properties

IUPAC Name

6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVNOVQHSGMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052554
Record name Naphthalenetetracarboxylic dianhydride
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Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,8-Naphthalenetetracarboxylic dianhydride

CAS RN

81-30-1
Record name Naphthalenetetracarboxylic dianhydride
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Record name Naphthalenetetracarboxylic dianhydride
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Record name [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone
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Record name Naphthalenetetracarboxylic dianhydride
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Record name Naphthalene-1,8:4,5-tetracarboxylic dianhydride
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Record name 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Tao, J Zhao, J Chen, C Ou, W Lv, S Zhong - Nanoscale Advances, 2021 - pubs.rsc.org
For solving the problems of high solubility in electrolytes, poor conductivity and low active site utilization of organic electrode materials, in this work, 1, 4, 5, 8-naphthalenetetracarboxylic dianhydride (NTCDA) grafted nickel phthalocyanine (TNTCDA-NiPc) was synthesized and used as an anode material for lithium ion batteries. As a result, the dispersibility, conductivity and dissolution stability are improved, which is conducive to enhancing the performance of batteries. The initial discharge capacity of the TNTCDA-NiPc …
Number of citations: 12 pubs.rsc.org
C Falkenberg, C Uhrich, B Maennig… - … and Photonics III, 2008 - spiedigitallibrary.org
The transparent electron transport material NTCDA (1, 4, 5, 8-naphthalenetetracarboxylic dianhydride) was examined in order to find a suitable substitute for C60 which is today often used in small molecular organic solar cells as transport layer. Due to its wide band gap, NTCDA does not absorb in the visible range and is furthermore exciton blocking. By doping with AOB (acridine orange base), its conductivity was raised to about 1• 10-4 S/cm. It can therefore simultaneously be used as electron transport material and optical spacer in pin …
Number of citations: 7 www.spiedigitallibrary.org

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